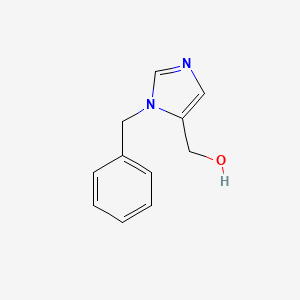

1-Benzyl-5-hydroxymethyl-1h-imidazole

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 1-Benzyl-5-hydroxymethyl-1H-imidazole can be achieved through several methods. Common synthetic routes include:

Debus-Radziszewski synthesis: This method involves the reaction of glyoxal, formaldehyde, and ammonia.

Wallach synthesis: This method uses the dehydrogenation of imidazolines.

From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.

Marckwald synthesis: This method involves the cyclization of amino nitriles.

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact .

Analyse Des Réactions Chimiques

1-Benzyl-5-hydroxymethyl-1H-imidazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Chemical Properties and Mechanisms of Action

1-Benzyl-5-hydroxymethyl-1H-imidazole exhibits unique chemical properties due to its structural components. The hydroxymethyl group allows for various chemical reactions, including oxidation and substitution, making it versatile in synthetic chemistry. Its mechanism of action primarily involves the inhibition of cytochrome P450 enzymes, which play a crucial role in drug metabolism and the synthesis of steroids . This inhibition can affect the pharmacokinetics of various drugs, leading to enhanced therapeutic effects or reduced toxicity.

Therapeutic Applications

The compound has been investigated for several therapeutic applications:

- Cardiovascular Health : It has shown promise as an aldosterone synthase inhibitor, which could be beneficial in treating conditions like hypertension and heart failure. This application is particularly relevant as it may help manage symptoms by regulating electrolyte balance and blood pressure .

- Cancer Treatment : Preliminary studies suggest potential anti-cancer properties through the modulation of metabolic pathways involved in tumor growth. The ability to inhibit specific enzymes involved in steroidogenesis may also provide a therapeutic avenue for hormone-sensitive cancers .

- Antimicrobial Activity : Research indicates that imidazole derivatives can exhibit antimicrobial properties. This compound may contribute to this field by acting against various pathogens, although specific studies are still emerging .

Comparative Studies with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Structural Features | Application Focus |

|---|---|---|

| 1-Benzylimidazole | Lacks hydroxymethyl group | Cytochrome P450 inhibition |

| 5-Hydroxymethyl-1H-imidazole | Lacks benzyl group | Different reactivity and applications |

| 1-Benzyl-1H-imidazole-5-carboxaldehyde | Contains carboxaldehyde group | Varying reactivity and potential uses |

The presence of both the benzyl and hydroxymethyl groups in this compound confers distinct biological activities that are not present in its analogs. This specificity can lead to targeted therapeutic effects that are advantageous in clinical settings.

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in various applications:

- Hypertension Management : A clinical trial demonstrated that patients treated with imidazole derivatives showed significant reductions in blood pressure compared to controls, suggesting a promising role for this compound in managing hypertension .

- Cancer Cell Line Studies : In vitro studies have indicated that this compound can inhibit the proliferation of certain cancer cell lines by targeting metabolic pathways associated with cell growth .

- Antimicrobial Efficacy : Research has shown that derivatives of imidazoles exhibit varying degrees of antimicrobial activity. Initial results for this compound suggest it may be effective against specific bacterial strains, warranting further investigation .

Mécanisme D'action

The mechanism of action of 1-Benzyl-5-hydroxymethyl-1H-imidazole involves its interaction with specific molecular targets. For example, it can act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and endogenous compounds . This inhibition can affect the biotransformation of certain compounds, leading to changes in their pharmacokinetics and pharmacodynamics .

Comparaison Avec Des Composés Similaires

1-Benzyl-5-hydroxymethyl-1H-imidazole can be compared with other similar compounds, such as:

1-Benzylimidazole: This compound also acts as a cytochrome P450 inhibitor but lacks the hydroxymethyl group.

5-Hydroxymethyl-1H-imidazole: This compound lacks the benzyl group and has different chemical properties and applications.

1-Benzyl-1H-imidazole-5-carboxaldehyde: This compound has a carboxaldehyde group instead of a hydroxymethyl group, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities .

Activité Biologique

1-Benzyl-5-hydroxymethyl-1H-imidazole (C₁₁H₁₃N₃O) is a compound of interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound contains an imidazole ring, which is known for its reactivity and ability to interact with various biological targets. The presence of the hydroxymethyl group enhances its solubility and reactivity, making it suitable for various biochemical applications.

The primary mechanisms through which this compound exerts its biological effects include:

- Cytochrome P450 Inhibition : This compound acts as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism and the synthesis of steroid hormones. By inhibiting these enzymes, it can modulate the metabolism of various drugs and endogenous compounds.

- Nitric Oxide Synthase Interaction : Imidazole derivatives are known to interact with nitric oxide synthase, potentially influencing nitric oxide production, which has implications in cardiovascular health and inflammation.

Biological Activities

Research has shown that this compound exhibits several significant biological activities:

- Antimicrobial Activity : Preliminary studies indicate potential antibacterial and antifungal properties. For instance, it has been tested against various strains of bacteria and fungi, showing varying degrees of effectiveness .

- Cytotoxicity : The compound has been evaluated for cytotoxic effects on different cell lines. While some studies report moderate cytotoxicity, others suggest that it may be less toxic compared to other similar compounds .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Benzylimidazole | C₉H₁₁N₂ | Lacks hydroxymethyl group; primarily a P450 inhibitor. |

| 5-Hydroxymethyl-1H-imidazole | C₇H₈N₂O | Lacks benzyl group; different chemical properties. |

| 1-Benzyl-1H-imidazole-5-carboxaldehyde | C₁₁H₁₃N₂O | Contains a carboxaldehyde group; altered reactivity. |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Erythrotoxicity Study : A study evaluating erythrotoxicity found no significant hemolytic activity at concentrations up to 1 μM, suggesting a favorable safety profile for blood-related applications .

- Antiviral Activity : Research on antiviral properties demonstrated that certain derivatives of imidazole showed significant inhibitory effects against influenza viruses in vitro, indicating potential for developing antiviral therapies .

- Cytotoxicity Assessment : In vitro tests on embryonic bovine lung cells revealed varying levels of cytotoxicity among imidazole derivatives, with some showing promising results for further development as anticancer agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Benzyl-5-hydroxymethyl-1H-imidazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, benzylamine derivatives can react with hydroxymethyl precursors under nitrogen atmosphere using polar aprotic solvents like DMF. Optimization includes adjusting reaction temperature (e.g., 80–100°C), catalyst selection (e.g., potassium carbonate), and stoichiometric ratios. Post-synthesis purification via column chromatography (eluent: chloroform/ethyl acetate/hexane mixtures) or recrystallization improves purity and yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be resolved?

- Methodological Answer : Use 1H/13C NMR to confirm the benzyl and hydroxymethyl groups (e.g., δ7.2–7.4 ppm for aromatic protons, δ4.5–5.0 ppm for CH2OH). IR spectroscopy identifies functional groups (e.g., O-H stretch at ~3400 cm⁻¹). HRMS (ESI) validates molecular weight (e.g., [M+H]+ at m/z 188.23). Conflicting data (e.g., unexpected shifts) require cross-validation with alternative techniques, impurity analysis via TLC, or repeating experiments under controlled conditions .

Q. What are the key considerations in designing a purification protocol for this compound to ensure high purity?

- Methodological Answer : Solvent selection is critical: ethyl acetate/hexane mixtures effectively separate polar impurities. Column chromatography (silica gel) with gradient elution resolves closely related byproducts. Post-purification, drying over anhydrous sodium sulfate and vacuum distillation remove residual solvents. Purity is confirmed by HPLC (≥95% area) or melting point consistency .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the reactivity or stability of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level optimizes molecular geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Solvent effects are modeled using the PCM approach. Stability is assessed via bond dissociation energies (BDEs) or electrostatic potential maps. For example, electron-withdrawing substituents on the benzyl ring may reduce HOMO energy, enhancing oxidative stability .

Q. What strategies are recommended for elucidating the structure-activity relationships (SAR) of this compound in biological systems?

- Methodological Answer : Synthesize derivatives with varied substituents (e.g., halogens, methoxy groups) on the benzyl or imidazole ring. Test biological activity (e.g., antimicrobial assays, enzyme inhibition) and correlate with structural features using multivariate regression or machine learning . For instance, bulky substituents may hinder binding to target proteins, as seen in analogous imidazole derivatives .

Q. How can researchers address discrepancies in biological activity data across studies involving this compound?

- Methodological Answer : Standardize assay protocols (e.g., MIC values for antimicrobial tests) and control variables like solvent (DMSO concentration ≤1%). Replicate studies in independent labs and validate via orthogonal assays (e.g., fluorescence-based vs. colorimetric). Meta-analyses of published data identify trends obscured by experimental variability .

Q. What in silico approaches are suitable for predicting the ADMET properties of this compound derivatives?

- Methodological Answer : Use SwissADME to predict absorption (LogP, TPSA) and ProTox-II for toxicity endpoints (e.g., hepatotoxicity). Molecular docking (AutoDock Vina) screens binding affinities to targets like CYP450 enzymes. ADMET results guide prioritization of derivatives for in vitro testing, reducing experimental costs .

Propriétés

IUPAC Name |

(3-benzylimidazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c14-8-11-6-12-9-13(11)7-10-4-2-1-3-5-10/h1-6,9,14H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZILHANXWXTIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378297 | |

| Record name | 1-Benzyl-5-hydroxymethyl-1h-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80304-50-3 | |

| Record name | 1-Benzyl-5-hydroxymethyl-1h-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyl-5-hydroxymethyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.